

Application Notes and Protocols for Antibody Conjugation with Methyltetrazine-PEG4-aldehyde

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Compound of Interest

Compound Name: Methyltetrazine-PEG4-aldehyde

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Introduction

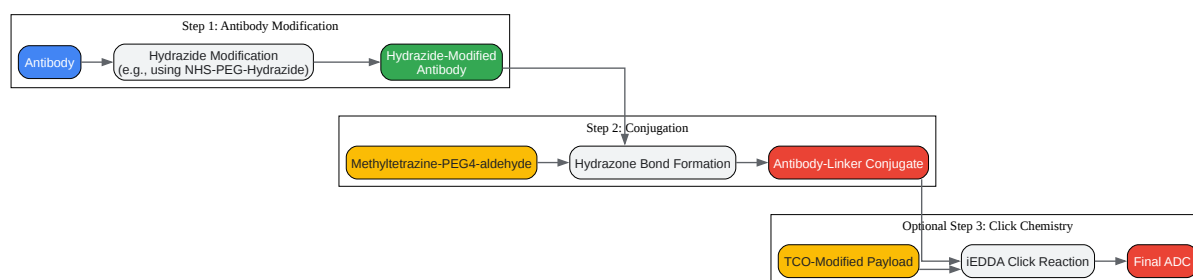
The field of targeted therapeutics is rapidly advancing, with antibody-drug conjugates (ADCs) at the forefront of innovative cancer therapies. The precise and stable linkage of a cytotoxic payload to a monoclonal antibody (mAb) is critical for the efficacy and safety of an ADC. This document provides a detailed protocol for the conjugation of antibodies with **Methyltetrazine-PEG4-aldehyde**, a heterobifunctional linker that facilitates a two-stage conjugation strategy.

This protocol leverages the formation of a stable hydrazone bond, followed by the opportunity for bioorthogonal click chemistry. The aldehyde group on the linker reacts with a hydrazide-modified antibody, creating a covalent linkage. The methyltetrazine moiety then allows for a highly efficient and specific secondary conjugation to a trans-cyclooctene (TCO)-modified payload via an inverse electron demand Diels-Alder (iEDDA) reaction. The inclusion of a PEG4 spacer enhances solubility and reduces steric hindrance.

This two-step approach offers significant flexibility in the design and synthesis of ADCs, allowing for the separate preparation and quality control of the antibody-linker intermediate before the final addition of the therapeutic payload.

Experimental Workflow Overview

The overall process involves a two-step conjugation strategy. First, the antibody is modified to introduce hydrazide groups. Second, the hydrazide-modified antibody is reacted with **Methyltetrazine-PEG4-aldehyde** to form the antibody-linker conjugate. This conjugate is then ready for a subsequent "click" reaction with a TCO-functionalized molecule.



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Caption: Two-step antibody conjugation workflow.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this conjugation protocol.

Table 1: Reaction Conditions and Stoichiometry

| Parameter | Recommended Value | Range |
|---|----------------------------|---------------|
| Molar Excess of Hydrazide Modifier | 20-fold | 10 to 50-fold |
| Molar Excess of Methyltetrazine-PEG4-aldehyde | 10-fold | 5 to 20-fold |
| Antibody Concentration | 5 mg/mL | 2 to 10 mg/mL |
| Reaction pH (Hydrazide Modification) | 7.2 - 7.5 | 7.0 - 8.0 |
| Reaction pH (Conjugation) | 6.0 | 5.5 - 6.5 |
| Reaction Temperature | Room Temperature (20-25°C) | 4°C to 25°C |
| Incubation Time (Hydrazide Modification) | 2 hours | 1 to 4 hours |
| Incubation Time (Conjugation) | 4 hours | 2 to 6 hours |

Table 2: Expected Outcomes

| Parameter | Typical Result | Method of Analysis |
|------------------------------|----------------|----------------------------|
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, LC-MS |
| Conjugation Efficiency | > 90% | SDS-PAGE, HIC-HPLC |
| Antibody Recovery | > 85% | UV-Vis Spectroscopy (A280) |
| Purity of Conjugate | > 95% | SEC-HPLC |
| Aggregate Content | < 5% | SEC-HPLC |

Experimental Protocols

Materials and Reagents

- Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

- **Methyltetrazine-PEG4-aldehyde**
- Succinimidyl-[N-maleimidopropionamido]polyethyleneglycol-ester (NHS-PEG-Hydrazide) or other suitable hydrazide modification reagent
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate Buffered Saline (PBS), pH 7.4
- MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0
- Aniline (optional, as a catalyst)
- Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting columns (e.g., Zeba™ Spin Desalting Columns)
- Size Exclusion Chromatography (SEC) system for purification
- Hydrophobic Interaction Chromatography (HIC) system for analysis
- LC-MS system for characterization

Protocol 1: Antibody Modification with Hydrazide Groups

This protocol describes the introduction of hydrazide groups onto the antibody via reaction with primary amines (lysine residues).

1. Antibody Preparation:

- Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing Tris or glycine, buffer exchange into PBS is required.
- Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.2-7.5.

2. Reagent Preparation:

- Prepare a stock solution of the NHS-PEG-Hydrazide reagent in anhydrous DMSO at a concentration of 10 mM.

3. Modification Reaction:

- Add a 20-fold molar excess of the NHS-PEG-Hydrazide stock solution to the antibody solution.
- Incubate the reaction for 2 hours at room temperature with gentle mixing.

4. Purification:

- Remove excess, unreacted hydrazide reagent by buffer exchange into MES buffer (0.1 M, pH 6.0) using a desalting column.

Protocol 2: Conjugation of Hydrazide-Modified Antibody with Methyltetrazine-PEG4-aldehyde

This protocol describes the reaction between the hydrazide-modified antibody and the aldehyde-functionalized linker.

1. Reagent Preparation:

- Prepare a stock solution of **Methyltetrazine-PEG4-aldehyde** in anhydrous DMSO at a concentration of 10 mM.

2. Conjugation Reaction:

- To the purified hydrazide-modified antibody in MES buffer (pH 6.0), add a 10-fold molar excess of the **Methyltetrazine-PEG4-aldehyde** stock solution.
- (Optional) For catalysis, a freshly prepared solution of aniline in the reaction buffer can be added to a final concentration of 10-20 mM. Aniline can increase the rate of hydrazone formation.^[1]
- Incubate the reaction for 4 hours at room temperature with gentle mixing.

3. Quenching and Purification:

- The reaction can be quenched by adding a quenching solution to consume unreacted aldehyde groups, although purification is often sufficient.

- Purify the resulting antibody-linker conjugate from excess linker and byproducts using Size Exclusion Chromatography (SEC).^{[2][3][4]} The mobile phase should be a suitable buffer for the final application, such as PBS, pH 7.4.

Characterization and Quality Control

1. Determination of Drug-to-Antibody Ratio (DAR):

- The average number of linker molecules conjugated to each antibody (DAR) can be determined using Hydrophobic Interaction Chromatography (HIC-HPLC).^{[5][6][7][8]} The increasing hydrophobicity with each conjugated linker allows for the separation of species with different DAR values.
- Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for accurate mass determination of the conjugated antibody, from which the DAR can be calculated.^{[9][10][11]}

2. Purity and Aggregation Analysis:

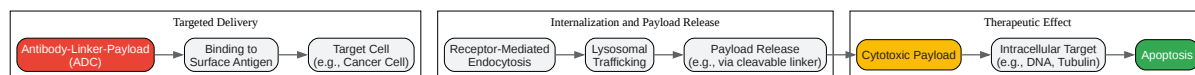
- Size Exclusion Chromatography (SEC-HPLC) is used to determine the purity of the antibody-linker conjugate and to quantify the presence of aggregates.^{[2][3][4]}

3. Confirmation of Conjugation:

- SDS-PAGE analysis under reducing and non-reducing conditions can be used to confirm the covalent attachment of the linker to the antibody, as evidenced by a shift in the molecular weight of the antibody chains.

Signaling Pathway and Mechanism of Action

The resulting methyltetrazine-functionalized antibody is a versatile intermediate. The tetrazine group can undergo a rapid and specific iEDDA reaction with a TCO-modified molecule. This is particularly useful for constructing ADCs where the payload is a cytotoxic drug. The antibody directs the ADC to a specific target cell, and upon internalization, the payload can exert its therapeutic effect.



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Caption: General mechanism of action for an ADC.

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